![molecular formula C12H14ClN5O2 B2636936 8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione CAS No. 923368-23-4](/img/structure/B2636936.png)

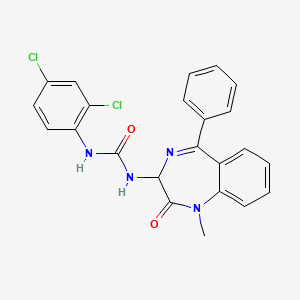

8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are found in high concentrations in meat and meat products, especially internal organs such as liver and kidney .

Synthesis Analysis

While specific synthesis methods for this compound were not found, purine derivatives can be synthesized through various methods. For example, novel 8-methoxy-purine-2,6-dione derivatives demonstrating analgesic and anti-inflammatory properties were synthesized and their metabolic stability was evaluated .Chemical Reactions Analysis

Purine and its derivatives undergo various chemical reactions. For instance, purine is both a very weak acid (pKa 8.93) and an even weaker base (pKa 2.39). If dissolved in pure water, the pH is halfway between these two pKa values .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, xanthine, a purine base, is a white solid that decomposes upon melting and is soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation of Imidazo[2,1-f]purine Derivatives

Several studies have investigated imidazo[2,1-f]purine derivatives for their potential as biological agents, emphasizing the synthesis and evaluation of these compounds for various applications:

Antidepressant and Anxiolytic Agents : A study by Zagórska et al. (2016) explored derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential as antidepressant and/or anxiolytic agents. Molecular modeling suggested that fluorinated arylpiperazinylalkyl derivatives could serve as lead compounds for further research in this area Zagórska et al., 2016.

Antiviral Activity : Kim et al. (1978) focused on the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, presenting a novel class of purine analogues. These compounds exhibited moderate activity against rhinoviruses at non-toxic dosage levels, highlighting their potential in antiviral research Kim et al., 1978.

Anticancer, Anti-HIV-1, and Antimicrobial Activities : Rida et al. (2007) synthesized 8-substituted methylxanthine derivatives to explore their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some compounds showed promising results, particularly against leukemia, colon cancer, and renal cancer cell lines, as well as moderate activity in anti-HIV-1 assays Rida et al., 2007.

Mecanismo De Acción

Target of Action

Similar purine-2,6-dione derivatives have been found to inhibit pi3k and b-raf oncogenes , which play crucial roles in cell proliferation and survival.

Mode of Action

It’s worth noting that purine-2,6-dione derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . This suggests that these compounds may interact with their targets, leading to changes in cellular processes that alleviate pain and inflammation.

Biochemical Pathways

Purine-2,6-dione derivatives have been found to antagonize trpa1 and inhibit pde4/7 , which are involved in pain perception and inflammation, respectively. This suggests that these compounds may affect these pathways and their downstream effects.

Pharmacokinetics

A purine-2,6-dione derivative was found to have a favorable pharmacokinetic profile in rats , suggesting that similar compounds may also have desirable ADME properties that impact their bioavailability.

Result of Action

Purine-2,6-dione derivatives have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that these compounds may have similar effects at the molecular and cellular levels.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2-chloroethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O2/c1-6-7(2)18-8-9(14-11(18)17(6)5-4-13)16(3)12(20)15-10(8)19/h4-5H2,1-3H3,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZTYQOZGOGIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)NC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2636855.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole](/img/structure/B2636858.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2636863.png)

![2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B2636866.png)

![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2636871.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)